molecular formula C22H13Cl3N2OS B2772423 N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 338408-22-3

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2772423
CAS No.: 338408-22-3
M. Wt: 459.77
InChI Key: MKRTZFLLTHKBDN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also contains multiple chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The thiazole ring is then coupled with the 3,4-dichlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the amide bond between the 2-chlorophenyl group and the thiazole ring. This can be achieved through a reaction with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Replacement of chlorine atoms with other nucleophiles.

Scientific Research Applications

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-4-[4-(2,3-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Differing in the position of chlorine atoms on the phenyl ring.

    N-(2-chlorophenyl)-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide: Differing in the halogen atoms present on the phenyl ring.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of the thiazole ring, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its structural formula:

N 2 chlorophenyl 4 4 3 4 dichlorophenyl 1 3 thiazol 2 yl benzamide\text{N 2 chlorophenyl 4 4 3 4 dichlorophenyl 1 3 thiazol 2 yl benzamide}

The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with a thiazole derivative containing dichlorophenyl substituents. Various synthetic pathways have been explored to optimize yield and purity.

Antitumor Activity

Research indicates that thiazole derivatives possess notable antitumor properties. A comparative study on similar compounds has shown that those with electron-withdrawing groups (like chlorine) exhibit enhanced cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
  • IC50 Values : The compound demonstrated IC50 values ranging from 2.12 µM to 5.13 µM across different cell lines in 2D assays, indicating potent antitumor activity.

The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through pathways involving DNA intercalation and disruption of cellular signaling.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising results in antimicrobial assays:

  • Tested Microorganisms : Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
  • Activity Assessment : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of thiazole derivatives against lung cancer cell lines. The findings highlighted that compounds similar to this compound displayed high cytotoxicity in both 2D and 3D culture systems. The results are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Assay Type
This compoundA5492.122D
This compoundHCC8275.132D
This compoundNCI-H3584.012D

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives indicated that the compound effectively inhibited bacterial growth. The results are summarized in Table 2 below:

MicroorganismMIC (µg/mL)Comparison Drug
Staphylococcus aureus8Penicillin
Escherichia coli16Ampicillin

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl3N2OS/c23-16-10-9-15(11-18(16)25)20-12-29-22(27-20)14-7-5-13(6-8-14)21(28)26-19-4-2-1-3-17(19)24/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRTZFLLTHKBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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